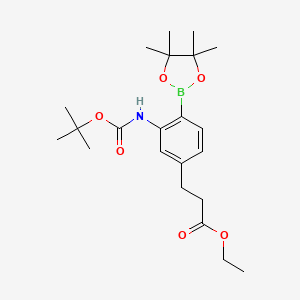
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to the nitrogen atom at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-diketones with guanidine or its derivatives under acidic or basic conditions.
Substitution Reactions:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the nitrogen atom of the piperidine attacks the electrophilic carbon of the pyrimidine ring, often facilitated by a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: The compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethylpyrimidine-2-amine: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.
N-Piperidin-4-ylpyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6, which may affect its chemical reactivity and biological activity.
4,6-Dimethyl-N-piperidin-4-ylpyrimidine: Similar structure but may differ in specific substituents or functional groups.
Uniqueness
4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is unique due to the presence of both the piperidine ring and the methyl groups at positions 4 and 6 of the pyrimidine ring. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
SSGIABRURKMOKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2CCNCC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)








